Methyl (3beta,19alpha,20alpha)-16,17-didehydro-10,11-dimethoxy-19-methyloxayohimban-16-carboxylate, oxalate
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Overview
Description
Methyl (3beta,19alpha,20alpha)-16,17-didehydro-10,11-dimethoxy-19-methyloxayohimban-16-carboxylate, oxalate is a complex organic compound with a unique structure It belongs to the class of heterocyclic organic compounds and is characterized by its multiple methoxy groups and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3beta,19alpha,20alpha)-16,17-didehydro-10,11-dimethoxy-19-methyloxayohimban-16-carboxylate, oxalate involves multiple steps, starting from simpler organic molecules. The synthetic route typically includes:
Formation of the core structure: This involves the construction of the oxayohimban skeleton through a series of cyclization reactions.
Introduction of methoxy groups: Methoxy groups are introduced via methylation reactions using reagents like methyl iodide in the presence of a base.
Formation of the carboxylate ester: The carboxylate ester is formed through esterification reactions, often using methanol and an acid catalyst.
Oxalate formation: The final step involves the formation of the oxalate salt, which can be achieved by reacting the compound with oxalic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Methyl (3beta,19alpha,20alpha)-16,17-didehydro-10,11-dimethoxy-19-methyloxayohimban-16-carboxylate, oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove double bonds or to convert ketones to alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Methyl (3beta,19alpha,20alpha)-16,17-didehydro-10,11-dimethoxy-19-methyloxayohimban-16-carboxylate, oxalate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies of enzyme interactions and as a probe for understanding biological pathways.
Industry: The compound can be used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of Methyl (3beta,19alpha,20alpha)-16,17-didehydro-10,11-dimethoxy-19-methyloxayohimban-16-carboxylate, oxalate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, which can alter their activity and lead to various biological outcomes. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Methyl (3beta,19alpha,20alpha)-16,17-didehydro-10,11-dimethoxy-19-methyloxayohimban-16-carboxylate, oxalate can be compared with other similar compounds, such as:
Methyl (3beta,19alpha,20alpha)-11-methoxy-19-methyl-16,17-didehydro-18-oxayohimban-16-carboxylate: This compound has a similar core structure but differs in the position and number of methoxy groups.
Methyl (3beta,19alpha,20alpha)-19-methyl-2-oxoformosanan-16-carboxylate: This compound has a different substitution pattern on the oxayohimban skeleton.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
20686-18-4 |
---|---|
Molecular Formula |
C25H30N2O9 |
Molecular Weight |
502.5 g/mol |
IUPAC Name |
methyl (1R,15S,16S,20S)-6,7-dimethoxy-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate;oxalic acid |
InChI |
InChI=1S/C23H28N2O5.C2H2O4/c1-12-16-10-25-6-5-13-15-8-20(27-2)21(28-3)9-18(15)24-22(13)19(25)7-14(16)17(11-30-12)23(26)29-4;3-1(4)2(5)6/h8-9,11-12,14,16,19,24H,5-7,10H2,1-4H3;(H,3,4)(H,5,6)/t12-,14-,16-,19+;/m0./s1 |
InChI Key |
GEJPAORKHGYXRB-QMFIGXPHSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]2CN3CCC4=C([C@H]3C[C@@H]2C(=CO1)C(=O)OC)NC5=CC(=C(C=C45)OC)OC.C(=O)(C(=O)O)O |
Canonical SMILES |
CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=CC(=C(C=C45)OC)OC.C(=O)(C(=O)O)O |
Related CAS |
6105-92-6 |
Origin of Product |
United States |
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